Lipophilicity Tuning: A Calculated logP Advantage Over the Common Methoxy Analog
Substituting the standard methoxy group (-OCH₃) with a difluoromethoxy group (-OCHF₂) is a common strategy to increase a molecule's metabolic stability. For 3-Difluoromethoxy-2-(trifluoromethyl)pyridine, this replacement results in a significant and precise increase in predicted logP. The target compound has a computed XLogP3 of 2.7, compared to a value of 1.7 for the direct analog 3-Methoxy-2-(trifluoromethyl)pyridine [1][2]. This represents a quantifiable ΔlogP of +1.0 log unit, moving the molecule into a more desirable lipophilicity range for many CNS and intracellular drug targets.
| Evidence Dimension | Predicted Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | 2.7 |
| Comparator Or Baseline | 3-Methoxy-2-(trifluoromethyl)pyridine; XLogP3 = 1.7 |
| Quantified Difference | Δ logP = +1.0 |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18) |
Why This Matters
This data enables a procurement scientist to select this specific building block to precisely increase molecular lipophilicity without adding significant molecular weight, a key parameter in optimizing ADME profiles.
- [1] PubChem. (2025). Compound Summary for CID 121591779, 3-Difluoromethoxy-2-(trifluoromethyl)pyridine. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Compound Summary for CID 69019921, 3-Methoxy-2-(trifluoromethyl)pyridine. National Center for Biotechnology Information. View Source
